molecular formula C16H16N2O2S3 B2400759 5-ethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1798539-58-8

5-ethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2400759
CAS No.: 1798539-58-8
M. Wt: 364.5
InChI Key: IKQCTROAYGDZAV-UHFFFAOYSA-N
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Description

5-ethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with pyridine intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

5-ethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could act as a kinase inhibitor or modulate oxidative stress pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

5-ethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S3/c1-2-15-3-4-16(22-15)23(19,20)18-9-12-7-14(10-17-8-12)13-5-6-21-11-13/h3-8,10-11,18H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQCTROAYGDZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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